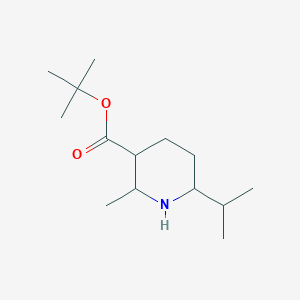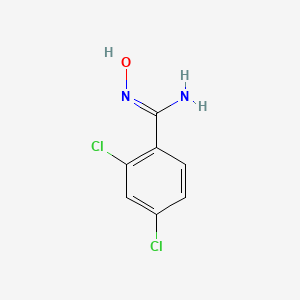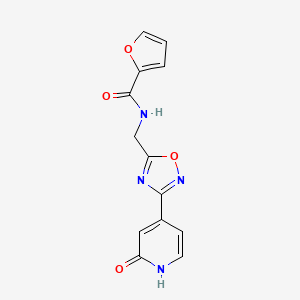
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate, also known as TBF, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. TBF is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has been shown to inhibit the activity of histone deacetylases (HDACs) and has been used as a tool compound to study the role of HDACs in various biological processes.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has been shown to have various biochemical and physiological effects such as anti-inflammatory, antihistamine, and antipsychotic activities. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is its versatility in various scientific research applications. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate can be easily synthesized and is readily available, making it a useful tool compound in various experiments. However, one of the limitations of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is its potential toxicity and the need for caution when handling the compound.
Direcciones Futuras
There are various future directions for the use of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate in scientific research. One potential direction is the development of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate-based therapeutics for the treatment of various diseases such as cancer and neurological disorders. Another potential direction is the use of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate as a tool compound to study the role of HDACs in various biological processes. Further research is needed to fully understand the potential of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate in various scientific research applications.
Conclusion:
In conclusion, Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is a versatile chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is commonly used as a building block in the synthesis of various pharmaceuticals and has been extensively used in chemical biology to study the mechanism of action of various enzymes and proteins. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has various biochemical and physiological effects and has potential for use in the development of therapeutics for the treatment of various diseases. Further research is needed to fully understand the potential of Tert-butyl 2-amino-5-chloro-3-fluorobenzoate in various scientific research applications.
Métodos De Síntesis
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chloro-3-fluorobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has been extensively used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is commonly used as a building block in the synthesis of various pharmaceuticals such as antihistamines, antipsychotics, and anti-inflammatory agents. Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has also been used in chemical biology to study the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
tert-butyl 2-amino-5-chloro-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHFEKCCCKGVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)


![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)



![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)
![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)


![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)